2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is unique due to its specific substitution pattern and the presence of the acetylamino butanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C17H16O5
- Molecular Weight : 300.31 g/mol
- CAS Number : 664366-08-9
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its effects on various biological targets.
1. Antioxidant Activity
Research indicates that compounds related to the furochromene structure exhibit significant antioxidant properties. For instance, derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
2. Enzyme Inhibition
Studies have demonstrated that related furochromene derivatives can inhibit key enzymes such as:
- Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain.
- Lipoxygenases (LOX) : Compounds have been shown to inhibit LOX enzymes involved in the inflammatory response .
3. Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) have indicated that certain derivatives exhibit selective cytotoxic effects. The mechanisms of action may involve the induction of apoptosis or cell cycle arrest .
Case Study 1: Inhibition of Cholinesterases
A study evaluated a series of furochromene derivatives for their potential as multi-target-directed ligands against cholinesterases. The results indicated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that specific derivatives can significantly reduce inflammation markers in human cell lines. These compounds were found to lower the production of pro-inflammatory cytokines, indicating their potential utility in inflammatory conditions .
Research Findings Summary Table
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-6-16(20(24)25)22-17(23)8-15-10(3)14-7-13-9(2)12(5)27-18(13)11(4)19(14)28-21(15)26/h7,16H,6,8H2,1-5H3,(H,22,23)(H,24,25) |
InChI Key |
ICFJHZSMJISNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C |
Origin of Product |
United States |
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